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molecular formula C7H6ClN3 B8583817 1-(4-Chloropyrazol-1-yl)cyclopropane-1-carbonitrile

1-(4-Chloropyrazol-1-yl)cyclopropane-1-carbonitrile

Cat. No. B8583817
M. Wt: 167.59 g/mol
InChI Key: FQDVNTWDPNSPOJ-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

Into a 4-neck 2 L round bottom flask, previously dried with a heat gun under high vacuum, was added dimethylsulfoxide (175 mL). The flask was placed in a 10° C. bath and sodium hydride (60% oil dispersion, 17.0 g, 300 mmol) was added portionwise with stirring under nitrogen. The resulting suspension was stirred for 10 min before a solution of 2-(4-chloro-1H-pyrazol-1-yl)acetonitrile (10.0 g, 70.6 mmol) and 1,2-dibromoethane (18.3 mL, 213 mmol) in dimethylsulfoxide (175 mL) was added dropwise over a period of 30 min. The internal temperature was kept between 13 and 20° C. during the addition process. The reaction mixture was stirred for 5.5 h while keeping the internal temperature at or below 20° C., followed by stirring for an additional 1 h at room temperature. The mixture was cooled to 10° C., and then a saturated aqueous solution of ammonium chloride (600 mL) was slowly added. The mixture was stirred at 10° C. for 15 min, then extracted with ethyl acetate (1000 mL×3). The combined organics were washed with brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude material was purified via flash chromatography (10-100% dichloromethane in hexanes), and the residue was crystallized from a mixture of hexanes/diethyl ether to afford 1-(4-chloro-1H-pyrazol-1-yl)cyclopropanecarbonitrile (7.654 g). 1H NMR (400 MHz, CDCl3) δ 1.80-1.82 (m, 4H) 7.47 (d, 1H) 7.62 (d, 1H); MS (EI+) (M+) 167; GCMS retention time 1.64 minutes (Method O).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
18.3 mL
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:5]=[N:6][N:7]([CH2:9][C:10]#[N:11])[CH:8]=1.Br[CH2:13][CH2:14]Br.[Cl-].[NH4+]>CS(C)=O>[Cl:3][C:4]1[CH:5]=[N:6][N:7]([C:9]2([C:10]#[N:11])[CH2:14][CH2:13]2)[CH:8]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=NN(C1)CC#N
Name
Quantity
18.3 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
175 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
with stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 4-neck 2 L round bottom flask, previously dried with a heat gun under high vacuum
ADDITION
Type
ADDITION
Details
was added dimethylsulfoxide (175 mL)
CUSTOM
Type
CUSTOM
Details
was placed in a 10° C.
ADDITION
Type
ADDITION
Details
was added dropwise over a period of 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was kept between 13 and 20° C. during the addition process
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 5.5 h
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
below 20° C.
STIRRING
Type
STIRRING
Details
by stirring for an additional 1 h at room temperature
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at 10° C. for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (1000 mL×3)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified via flash chromatography (10-100% dichloromethane in hexanes)
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from a mixture of hexanes/diethyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NN(C1)C1(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 7.654 g
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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